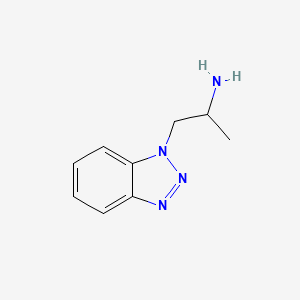
N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety linked to a phenylpropyl group via a sulfanyl-acetamide linkage, which contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Derivative: Starting with a quinoline precursor, various functional groups are introduced through electrophilic substitution reactions.
Sulfanyl Linkage Formation: The quinoline derivative is then reacted with a thiol compound to form the sulfanyl linkage.
Acetamide Formation: The final step involves the reaction of the sulfanyl-quinoline intermediate with a phenylpropylamine derivative under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the quinoline or phenylpropyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline ring or the phenylpropyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or phenylpropyl moieties.
Applications De Recherche Scientifique
N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular functions. The sulfanyl group may interact with thiol-containing enzymes, modulating their activity. Additionally, the phenylpropyl group can influence the compound’s binding affinity and specificity for various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-phenylpropyl)-2-(quinolin-8-ylthio)acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.
N-(3-phenylpropyl)-2-(quinolin-8-ylsulfonyl)acetamide: Contains a sulfonyl group, leading to different chemical and biological properties.
N-(3-phenylpropyl)-2-(quinolin-8-ylamino)acetamide:
Uniqueness
N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl group, in particular, allows for unique interactions with biological molecules and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H20N2OS |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
N-(3-phenylpropyl)-2-quinolin-8-ylsulfanylacetamide |
InChI |
InChI=1S/C20H20N2OS/c23-19(21-13-5-9-16-7-2-1-3-8-16)15-24-18-12-4-10-17-11-6-14-22-20(17)18/h1-4,6-8,10-12,14H,5,9,13,15H2,(H,21,23) |
Clé InChI |
PNZSIIHPMDGQBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCNC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12128700.png)
![dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane](/img/structure/B12128707.png)
![Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]-](/img/structure/B12128714.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12128726.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B12128745.png)

![1-[bis(2-hydroxyethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol](/img/structure/B12128761.png)
![2-amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B12128764.png)

![(5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128777.png)
![N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B12128783.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12128789.png)
![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-1-(2-m orpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12128793.png)
![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128801.png)
